2-Fluoropyridin-4-amine dihydrochloride
CAS No.: 1187929-29-8
Cat. No.: VC2929051
Molecular Formula: C5H7Cl2FN2
Molecular Weight: 185.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187929-29-8 |
|---|---|
| Molecular Formula | C5H7Cl2FN2 |
| Molecular Weight | 185.02 g/mol |
| IUPAC Name | 2-fluoropyridin-4-amine;dihydrochloride |
| Standard InChI | InChI=1S/C5H5FN2.2ClH/c6-5-3-4(7)1-2-8-5;;/h1-3H,(H2,7,8);2*1H |
| Standard InChI Key | ZUMIVOIUKCWEFG-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=C1N)F.Cl.Cl |
| Canonical SMILES | C1=CN=C(C=C1N)F.Cl.Cl |
Introduction
Chemical Properties and Structure
2-Fluoropyridin-4-amine dihydrochloride is a fluorinated heterocyclic compound with the chemical formula C5H7Cl2FN2 and a molecular weight of 185.02 g/mol. It is systematically identified through its CAS number 1187929-29-8 and is classified under the broader category of fluorinated pyridines. The compound's IUPAC name is 2-fluoropyridin-4-amine;dihydrochloride, indicating its core structure and salt form .
The structural composition includes a pyridine ring with a fluorine atom at the 2-position and an amino group at the 4-position, with the entire structure stabilized as a dihydrochloride salt . This arrangement contributes significantly to its chemical behavior and potential applications.
Physical and Chemical Characteristics
The detailed physical and chemical properties of 2-Fluoropyridin-4-amine dihydrochloride can be summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C5H7Cl2FN2 |
| Molecular Weight | 185.02 g/mol |
| CAS Number | 1187929-29-8 |
| IUPAC Name | 2-fluoropyridin-4-amine;dihydrochloride |
| Standard InChI | InChI=1S/C5H5FN2.2ClH/c6-5-3-4(7)1-2-8-5;;/h1-3H,(H2,7,8);2*1H |
| Standard InChIKey | ZUMIVOIUKCWEFG-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=C1N)F.Cl.Cl |
This compound belongs to the parent structure 2-Fluoropyridin-4-amine (CID 2762830) and exists as a salt form with two hydrochloride molecules . The presence of both the fluorine atom and the amino group creates interesting electronic distributions across the molecule, influencing its reactivity patterns.
Structural Comparison with Related Compounds
2-Fluoropyridin-4-amine dihydrochloride shares structural similarities with several related compounds, including other fluorinated and halogenated pyridine derivatives. The presence of the fluorine atom at the 2-position is particularly significant as it modifies the electronic properties of the pyridine ring, potentially enhancing reactivity at specific positions.
Applications and Research Findings
2-Fluoropyridin-4-amine dihydrochloride has emerged as a compound of significant interest in multiple domains, particularly in medicinal chemistry and pharmaceutical development.
Pharmaceutical Applications
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structural features, particularly the combination of fluorine substitution and amino functionality, make it valuable for constructing more complex bioactive molecules. The fluorine atom contributes to metabolic stability, lipophilicity, and binding selectivity, properties highly desirable in drug development.
Industrial Applications
Beyond pharmaceutical applications, fluorinated pyridines like 2-Fluoropyridin-4-amine dihydrochloride find use in various industrial contexts. These applications leverage the unique physical and chemical properties conferred by the fluorine substitution, though specific industrial applications for this particular compound require further documentation.
Structural Relationship to Other Compounds
2-Fluoropyridin-4-amine dihydrochloride belongs to a broader family of fluorinated heterocycles with diverse structures and applications.
Comparison with Related Fluorinated Pyridines
Several related compounds demonstrate structural similarities but important differences:
| Compound | Chemical Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| 2-Fluoropyridin-4-amine dihydrochloride | C5H7Cl2FN2 | 185.02 g/mol | Dihydrochloride salt form |
| 2-Fluoropyridin-4-amine (parent) | C5H5FN2 | 112.11 g/mol | Free base form |
| 5-chloro-2-fluoropyridin-4-amine | C5H4ClFN2 | 146.55 g/mol | Additional chlorine at 5-position |
| 2-Fluoropyridine-4-methanol | C6H6FNO | 127.12 g/mol | Methanol group instead of amine |
These structural relationships highlight the versatility of the fluorinated pyridine scaffold and its adaptability to various functional group substitutions .
Future Research Directions
The continued study of 2-Fluoropyridin-4-amine dihydrochloride presents several promising avenues for future investigation.
Emerging Applications
The ongoing interest in fluorinated heterocycles suggests that 2-Fluoropyridin-4-amine dihydrochloride will continue to find new applications in emerging fields such as materials science, agrochemicals, and advanced pharmaceuticals. Its role as a synthetic building block may expand as new methodologies for modification and incorporation into larger molecular structures are developed.
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